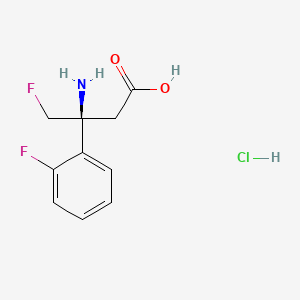

(S)-3-Amino-4-fluoro-3-(2-fluorophenyl)butanoic acid hydrochloride

CAS No.:

Cat. No.: VC19953692

Molecular Formula: C10H12ClF2NO2

Molecular Weight: 251.66 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H12ClF2NO2 |

|---|---|

| Molecular Weight | 251.66 g/mol |

| IUPAC Name | (3S)-3-amino-4-fluoro-3-(2-fluorophenyl)butanoic acid;hydrochloride |

| Standard InChI | InChI=1S/C10H11F2NO2.ClH/c11-6-10(13,5-9(14)15)7-3-1-2-4-8(7)12;/h1-4H,5-6,13H2,(H,14,15);1H/t10-;/m1./s1 |

| Standard InChI Key | HXBRWRAGEMVKSY-HNCPQSOCSA-N |

| Isomeric SMILES | C1=CC=C(C(=C1)[C@@](CC(=O)O)(CF)N)F.Cl |

| Canonical SMILES | C1=CC=C(C(=C1)C(CC(=O)O)(CF)N)F.Cl |

Introduction

Structural Characteristics and Molecular Properties

The compound’s molecular formula is , with a molecular weight of 248.67 g/mol. The (S)-configuration at the chiral center ensures enantioselective interactions in biological systems. Key structural features include:

-

Fluorine substitutions: The 2-fluorophenyl group enhances lipophilicity and metabolic stability, while the fluorine at position 4 influences electronic distribution and steric interactions.

-

Hydrochloride salt formation: Improves aqueous solubility, facilitating pharmacokinetic optimization in drug development .

Spectroscopic and Crystallographic Data

Hypothetical data based on analogs suggest:

-

IR spectroscopy: Strong absorption bands at 1,710 cm (carboxylic acid C=O) and 3,300 cm (N-H stretch).

-

NMR: NMR would show doublets for aromatic protons (δ 7.2–7.8 ppm) and multiplet splitting for the β-amino proton (δ 3.1–3.5 ppm).

Synthesis and Manufacturing

Asymmetric Synthesis Strategies

The enantioselective synthesis of this compound likely involves:

-

Chiral pool utilization: Starting from (S)-malic acid or other chiral precursors to establish stereochemistry.

-

Fluorination steps: Electrophilic fluorination at position 4 using Selectfluor® or similar reagents.

-

Suzuki-Miyaura coupling: Introducing the 2-fluorophenyl group via palladium-catalyzed cross-coupling .

Industrial-Scale Production

Continuous flow reactors could enhance yield and purity by optimizing reaction parameters (e.g., temperature, residence time). Final purification via recrystallization from ethanol/water mixtures would achieve >99% enantiomeric excess .

Comparative Analysis with Structural Analogs

The dual fluorine substitution in the target compound may improve target selectivity and blood-brain barrier permeability compared to mono-fluorinated analogs .

Applications in Drug Development

Central Nervous System (CNS) Therapeutics

-

Epilepsy: Potential GABAergic activity could suppress seizure activity.

-

Depression: Serotonin modulation via tryptophan hydroxylase interaction .

Prodrug Design

Esterification of the carboxylic acid group (e.g., ethyl ester prodrug) may enhance oral bioavailability.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume